molecular formula C25H18N4O2 B293150 5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B293150
M. Wt: 406.4 g/mol
InChI Key: FTUIKEYBMINILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has shown promising results in scientific research. This compound belongs to the family of pyrazolopyrimidines and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not yet fully understood. However, it has been suggested that the compound may work by inhibiting specific enzymes or pathways involved in cancer cell proliferation and growth.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. In one study, it was found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of specific enzymes involved in cancer cell growth. Additionally, it has been shown to possess antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also some limitations. The compound is not yet fully understood, and more research is needed to determine its full potential. Additionally, it may have limited solubility in certain solvents, which could affect its effectiveness in experiments.

Future Directions

There are several future directions for research on 5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to further investigate its potential as an anticancer and antimicrobial agent. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, more research is needed to determine its toxicity and potential side effects. Finally, the compound could be further modified to improve its effectiveness and reduce any potential limitations.
In conclusion, 5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been reported in several studies, and it has been studied for its anticancer, antitumor, and antimicrobial properties. The compound's mechanism of action is not yet fully understood, but it has been suggested to work by inhibiting specific enzymes or pathways involved in cancer cell growth. The compound has several advantages for lab experiments, but there are also some limitations. There are several future directions for research on this compound, including further investigation of its potential as an anticancer and antimicrobial agent, studying its mechanism of action in more detail, and modifying the compound to improve its effectiveness and reduce any potential limitations.

Synthesis Methods

The synthesis of 5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in several scientific studies. One of the methods involves the condensation of 4-aminoantipyrine with 4-benzoylbenzaldehyde in the presence of glacial acetic acid and sodium acetate. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to yield the final product.

Scientific Research Applications

The compound has shown potential in various scientific research applications. It has been studied for its anticancer, antitumor, and antimicrobial properties. In one study, it was found to inhibit the growth of human colon cancer cells and induce apoptosis. In another study, it showed promising results in inhibiting the growth of breast cancer cells. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.

properties

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

5-[2-oxo-2-(4-phenylphenyl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C25H18N4O2/c30-23(20-13-11-19(12-14-20)18-7-3-1-4-8-18)16-28-17-26-24-22(25(28)31)15-27-29(24)21-9-5-2-6-10-21/h1-15,17H,16H2

InChI Key

FTUIKEYBMINILX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5

Origin of Product

United States

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